

Application Note: Optimized Peptide Coupling Protocols Using 2-Amino-N-propylpropanamide

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Compound of Interest

Compound Name: *2-Amino-N-propylpropanamide hydrochloride*

CAS No.: 1236255-45-0

Cat. No.: B1441659

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Executive Summary & Strategic Context

2-Amino-N-propylpropanamide (CAS: 84996-68-9, often supplied as HCl salt CAS: 1236255-45-0) represents a critical C-terminal building block in medicinal chemistry. Structurally, it is an alanine residue amidated with a propyl group. This motif is frequently employed to modulate the lipophilicity (LogP) of peptidomimetics and is a core scaffold in the synthesis of neuroactive agents (e.g., anticonvulsant analogs related to lacosamide).

This guide addresses the specific challenges of utilizing this molecule as a nucleophile in amide bond formation. Unlike simple alkyl amines, the adjacent chiral center at the

-position requires careful control of pH and activation kinetics to prevent epimerization of the coupling partner and ensure high diastereomeric purity.

Core Chemical Profile

Property	Data
Systematic Name	2-Amino-N-propylpropanamide
Common Notation	H-Ala-NHPr; Alanine propylamide
Molecular Weight	130.19 g/mol (Free Base); ~166.65 g/mol (HCl Salt)
Role in Coupling	Nucleophile (Amine Component)
Solubility	High: Water, MeOH, DMSO, DMF. ^{[1][2][3]} Moderate: DCM (Free base).
pKa (Conjugate Acid)	~8.0 (Typical for -amino amides)

Strategic Coupling Considerations

Successful coupling depends on three variables: Activation Potency, Base Stoichiometry, and Solvent Polarity.

A. The Salt Factor

2-Amino-N-propylpropanamide is typically stable as a hydrochloride salt.

- **Critical Constraint:** The amine is non-nucleophilic in its protonated form ().
- **Solution:** You must introduce a tertiary base (DIPEA or NMM) to generate the free base in situ.
- **Stoichiometry Rule:** If using the HCl salt, the first 1.0 equivalent of base is consumed solely for neutralization. Coupling requires additional base equivalents.

B. Racemization Risks

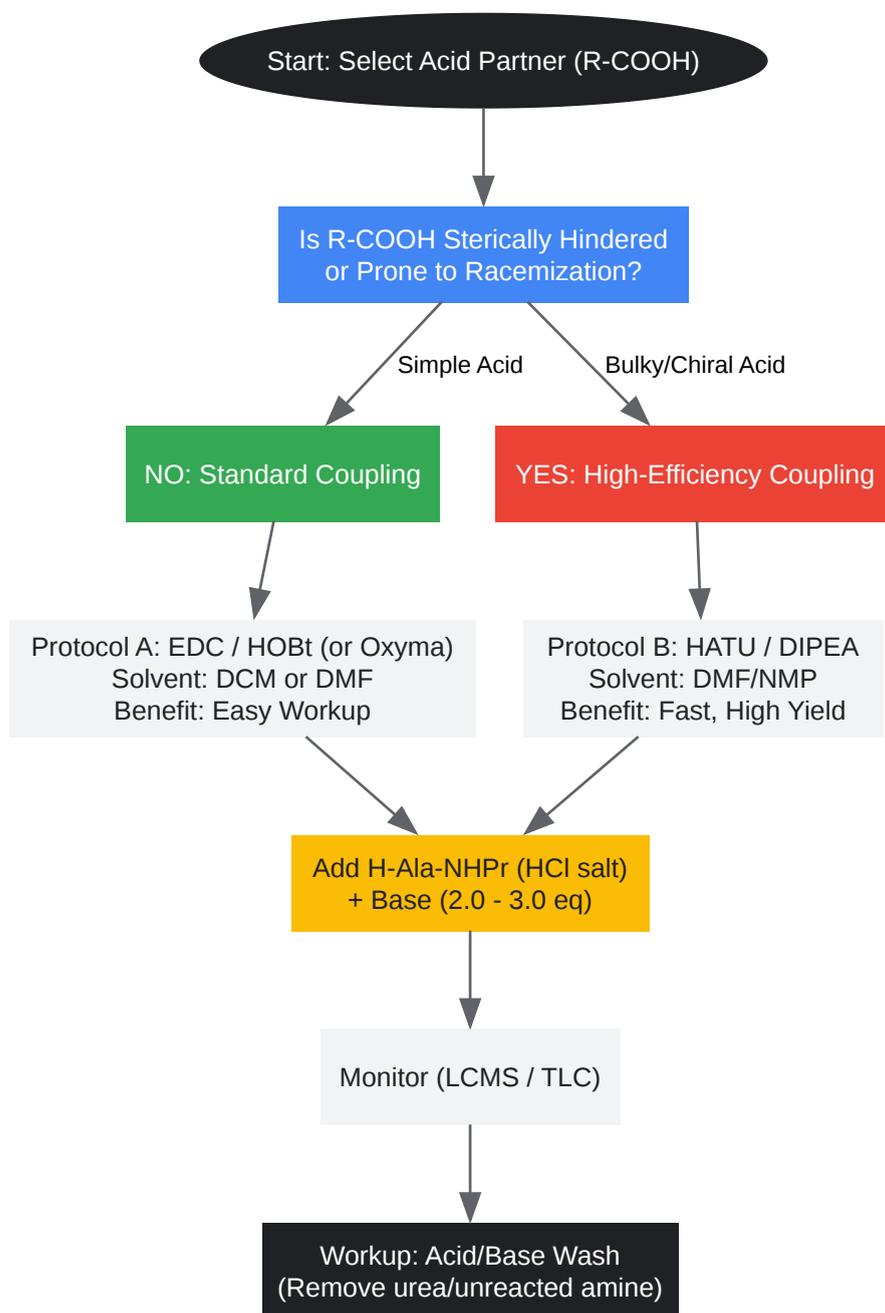
While H-Ala-NHPr itself is relatively stable to racemization during coupling (as the nucleophile), the activated carboxylic acid partner is highly susceptible, especially if it is a chiral amino acid

(e.g., Fmoc-AA-OH).

- Mechanism: Excess base promotes proton abstraction from the α -carbon of the activated ester (oxazolone formation).
- Control: Use "low-racemization" additives like Oxyma Pure or HOAt, and avoid large excesses of base (>3 eq) unless necessary for solubility.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate protocol based on your specific synthesis scale and the nature of the carboxylic acid partner.



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Figure 1: Decision matrix for selecting coupling conditions based on the steric demand of the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: Standard Solution Phase (EDC/Oxyma)

Best for: Scalable synthesis, simple carboxylic acids, and ease of purification (urea byproduct is water-soluble).

Reagents:

- Carboxylic Acid Partner (1.0 equiv)
- 2-Amino-N-propylpropanamide HCl (1.1 equiv)

- EDC

HCl (1.2 equiv)

- Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv) [Alternatively: HOBt]
- DIPEA (Diisopropylethylamine) (2.5 equiv)
- Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration]

Procedure:

- Activation: In a round-bottom flask, dissolve the Carboxylic Acid and Oxyma Pure in the solvent at 0°C (ice bath).

- Add EDC

HCl.[4] Stir for 15 minutes at 0°C to form the active ester. Note: The solution may change color (yellow/orange) due to Oxyma activation.

- Nucleophile Preparation: In a separate vial, dissolve 2-Amino-N-propylpropanamide HCl in a minimal amount of solvent and add DIPEA.
- Coupling: Add the amine/base mixture to the activated acid solution.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
- Monitoring: Check via TLC (MeOH/DCM) or LCMS. The peak for the activated ester should disappear.

- Workup:
 - Dilute with excess Ethyl Acetate (EtOAc).
 - Wash sequentially with: 1M HCl (removes unreacted amine and DIPEA), Sat. NaHCO₃ (removes unreacted acid and Oxyma), and Brine.
 - Dry over MgSO₄, filter, and concentrate.

Protocol B: High-Efficiency Coupling (HATU)

Best for: Sterically hindered acids, valuable intermediates, or rapid library synthesis.

Reagents:

- Carboxylic Acid Partner (1.0 equiv)
- 2-Amino-N-propylpropanamide HCl (1.1 equiv)
- HATU (1.1 equiv)
- DIPEA (3.0 equiv)
- Solvent: Anhydrous DMF [0.1 M - 0.2 M]

Procedure:

- Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen atmosphere.
- Base Addition 1: Add 1.0 equiv of DIPEA to initiate activation. Stir for 2–5 minutes. Do not wait longer than 10 minutes to avoid guanidinylation side reactions.
- Coupling: Add 2-Amino-N-propylpropanamide HCl followed immediately by the remaining 2.0 equiv of DIPEA.

- Reaction: Stir at room temperature for 1–2 hours. HATU couplings are typically fast.
- Quenching: Add a small amount of water or 1M HCl to quench the reaction.
- Workup:
 - Dilute with EtOAc or DCM.
 - Critical Step: Wash extensively with water and LiCl solution (5%) to remove DMF.
 - Perform standard acid/base washes as in Protocol A.

Quality Control & Troubleshooting Analytical Markers

- ¹H NMR (DMSO-d₆): Look for the distinct propyl signals:
 - ~0.8 ppm (triplet, 3H, terminal -CH₃)
 - ~1.4 ppm (multiplet, 2H, -CH₂-)
 - ~3.0 ppm (quartet, 2H, -NH-CH₂-)
 - ~7.8-8.2 ppm (Amide NH triplet)
- Mass Spectrometry: Expect [M+H]⁺
= (Acid MW + 130.19 - 18.02).

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete salt neutralization	Increase DIPEA to 3.0–3.5 equiv. Ensure the amine is fully dissolved before addition.
Racemization	High pH during activation	Use Collidine (weaker base) instead of DIPEA. Pre-activate acid for shorter times.
Guanidinylation	Excess HATU/Slow reaction	Reduce HATU to 0.95 equiv. Switch to DIC/Oxyma if reaction is slow (>4h).
Gel Formation	Peptide aggregation	Add chaotropic salts (LiCl) or use NMP as solvent.

References

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Sources

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